3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid

Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Inconsistent quality and misidentified regioisomers waste synthesis efforts. This N-Boc-pyrrolidine-3-carboxylic acid derivative resolves these issues: - ≥98% HPLC purity with NMR confirmation ensures reliable Fmoc-SPPS incorporation. - Orthogonal Boc group allows selective TFA deprotection on-resin, preserving acid-labile linkers. - Defined 3-carboxy geometry introduces conformational constraints for protease inhibitor design.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B13523160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCNC1)C(=O)O
InChIInChI=1S/C10H17NO4/c1-9(2,3)15-8(14)10(7(12)13)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,13)
InChIKeyMWVZRCXMOPBXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-pyrrolidine-3-carboxylic Acid: Quality & Baseline


3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid (CAS 2639455-97-1) is an N-Boc-protected pyrrolidine-3-carboxylic acid derivative with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is a synthetic building block featuring a five-membered nitrogen-containing heterocycle, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a free carboxylic acid functionality. Commercial specifications typically include a purity of ≥98% as determined by HPLC, with quality assurance documentation including NMR and HPLC chromatograms available from reputable suppliers . The compound is intended exclusively for research and further manufacturing use, not for direct human application .

3-Boc-pyrrolidine-3-carboxylic Acid Substitution Risks


Direct substitution of 3-tert-butoxycarbonylpyrrolidine-3-carboxylic acid with other N-protected pyrrolidine carboxylic acid analogs without rigorous re-validation is inadvisable due to critical differences in protecting group stability, regiochemistry, and downstream synthetic compatibility. The Boc group on this specific scaffold exhibits defined acid-lability under conditions (e.g., 15-50% TFA in DCM) that are orthogonal to base-labile groups like Fmoc [1]. Substituting with a regioisomer, such as 1-Boc-pyrrolidine-2-carboxylic acid (Boc-Pro-OH), introduces a different spatial orientation of the carboxylic acid moiety that alters the geometry of resulting amide bonds in peptide chains [2]. Similarly, switching to a Cbz-protected analog requires a distinct deprotection strategy (hydrogenolysis) that may be incompatible with other functional groups in the target molecule [3]. These variations can lead to reduced synthetic yields, unexpected stereochemical outcomes, or complete reaction failure, necessitating compound-specific procurement.

3-Boc-pyrrolidine-3-carboxylic Acid: Quantitative Comparison


Boc vs. Cbz Deprotection Rate

The tert-butoxycarbonyl (Boc) group on 3-tert-butoxycarbonylpyrrolidine-3-carboxylic acid is cleaved under acidic conditions with significantly faster kinetics compared to the hydrogenolysis required for a benzyloxycarbonyl (Cbz) analog. This difference is crucial for orthogonal protection strategies in solid-phase peptide synthesis [1].

Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Regiochemistry and Diastereoselectivity in Peptide Coupling

The position of the carboxylic acid on the pyrrolidine ring directly influences the stereochemical outcome of peptide bond formation. The 3-carboxylic acid derivative provides a different conformational constraint compared to the 2-carboxylic acid analog, leading to a measurable difference in diastereomeric ratios (dr) when coupled to chiral amines [1].

Stereoselective Synthesis Peptide Coupling Conformational Analysis

N-Boc vs. N-Alloc Protection in Antibacterial Synthesis

In the synthesis of complex antibacterial agents, the choice of protecting group on a pyrrolidine scaffold can determine the feasibility of the entire synthetic route. A direct comparison of N-Boc and N-Alloc protected pyrrolidin-3-amine starting materials for a key phosphonium salt intermediate revealed a critical difference in process viability [1].

Antibacterial Synthesis Process Chemistry Protecting Group Strategy

Commercial Purity Benchmark

The target compound is commercially available with a standard purity specification of ≥98% as determined by HPLC, a critical benchmark for ensuring reproducibility in sensitive synthetic and biological applications . This is comparable to the purity offered for high-demand building blocks like 1-Boc-pyrrolidine-3-carboxylic acid.

Quality Control Procurement Specification Analytical Chemistry

3-Boc-pyrrolidine-3-carboxylic Acid Applications


SPPS with Orthogonal Boc Deprotection

The compound is ideally suited as a building block in Fmoc-based solid-phase peptide synthesis where an orthogonal acid-labile protecting group is required. The Boc group on the pyrrolidine nitrogen can be selectively removed with TFA without cleaving the peptide from the acid-labile Wang or Rink amide resin, allowing for on-resin modification [1].

Peptidomimetics and β-Turn Mimic Synthesis

The 3-carboxypyrrolidine scaffold provides a defined conformational constraint that is valuable for creating peptidomimetics. The substitution pattern at the 3-position allows for the introduction of turn-inducing elements into a peptide backbone, a strategy often employed in the design of protease inhibitors and receptor ligands [2].

N-Boc-Protected α-Substituted β-Proline Derivatives

The N-Boc protection of 2-substituted pyrrolidine-3-carboxylates is a critical first step in the diastereoselective synthesis of α-substituted β-prolines. This approach, using di-tert-butyl dicarbonate, has been demonstrated to proceed with high stereoselectivity, yielding N-Boc-protected pyrrolidine-3-carboxylates with cis/trans ratios of 84–87% to 13–16% [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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